

(2-Aminobenzo[d]thiazol-6-yl)methanol CAS number 106429-07-6 properties

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Compound of Interest

Compound Name: (2-Aminobenzo[d]thiazol-6-yl)methanol

Cat. No.: B025668

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An In-depth Technical Guide to **(2-Aminobenzo[d]thiazol-6-yl)methanol** (CAS: 106429-07-6) for Advanced Drug Discovery

Introduction: The Strategic Value of the 2-Aminobenzothiazole Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge in a multitude of biologically active agents. These are termed "privileged structures" due to their ability to bind to multiple, diverse biological targets. The 2-aminobenzothiazole core is a quintessential example of such a scaffold, forming the foundation of numerous compounds with a wide array of pharmacological activities, including anticancer, neuroprotective, antibacterial, and antifungal properties.^{[1][2]}

This guide focuses on a key derivative of this privileged structure: **(2-Aminobenzo[d]thiazol-6-yl)methanol** (CAS No. 106429-07-6). The presence of a primary alcohol functional group at the 6-position provides a versatile synthetic handle for derivatization, making it an exceptionally valuable building block for researchers and scientists in drug development. Understanding its properties, synthesis, and strategic applications is crucial for leveraging its full potential in creating next-generation therapeutics. This document serves as a technical resource, providing field-proven insights into its core characteristics and utility.

Core Physicochemical and Structural Properties

The foundational data for **(2-Aminobenzo[d]thiazol-6-yl)methanol** is summarized below. These properties are critical for its handling, reaction setup, and analytical characterization.

Property	Value	Source(s)
CAS Number	106429-07-6	[3][4]
Molecular Formula	C ₈ H ₈ N ₂ OS	[3][4][5]
Molecular Weight	180.23 g/mol	[4][5]
Synonyms	(2-amino-1,3-benzothiazol-6-yl)methanol	[6]
Appearance	Solid	
Typical Purity	≥95%	[3]
InChI	1S/C8H8N2OS/c9-8-10-6-2-1-5(4-11)3-7(6)12-8/h1-3,11H,4H2,(H2,9,10)	
SMILES	<chem>OCC1=CC=C2N=C(N)SC2=C1</chem>	[3][4]

Safety, Handling, and Storage Protocols

As a Senior Application Scientist, I cannot overstate the importance of a rigorous safety-first approach. While this compound is not acutely toxic, appropriate handling is mandatory to ensure personnel safety and experimental integrity.

GHS Hazard Classification:

- Pictogram: GHS07 (Exclamation Mark)
- Signal Word: Warning
- Hazard Statements:
 - H302: Harmful if swallowed.

- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Self-Validating Handling Protocol:

- Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles conforming to EN166 or OSHA 29 CFR 1910.133 standards.[\[7\]](#)
- Ventilation: Handle the solid material in a well-ventilated area or a chemical fume hood to avoid inhaling dust particles.[\[8\]](#)
- Dispensing: When weighing and dispensing, avoid creating dust. Use appropriate tools and a contained weighing environment.
- Spill Response: In case of a spill, isolate the area. Sweep up the solid material without creating dust and place it in a sealed container for disposal according to local regulations.[\[9\]](#)
- First Aid:
 - Eyes: Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek medical attention.[\[8\]](#)
 - Skin: Wash off immediately with soap and plenty of water. Remove contaminated clothing. [\[8\]](#)
 - Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a physician immediately. [\[7\]](#)

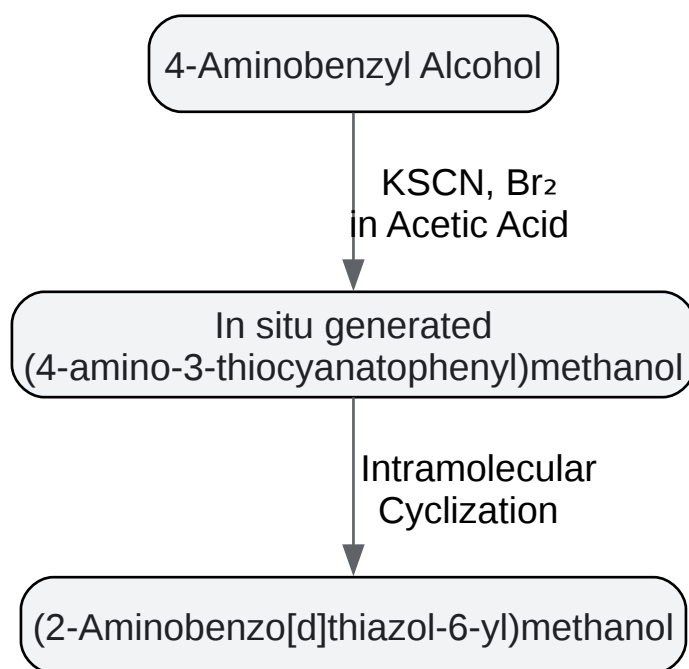
Storage Conditions: To maintain the compound's integrity, store it in a tightly sealed container in a dry, dark place at room temperature. This prevents degradation from moisture, light, and atmospheric contaminants.

Synthesis and Purification Strategy

The synthesis of the 2-aminobenzothiazole ring is a well-established process. A reliable method for preparing the title compound involves the electrophilic cyclization of a substituted aniline precursor. The causality behind this choice is the high yield and reliability of the reaction with commercially available starting materials.

Proposed Synthetic Pathway

The logical precursor for **(2-Aminobenzo[d]thiazol-6-yl)methanol** is (4-amino-3-thiocyanatophenyl)methanol, which is formed in situ. The overall reaction proceeds from 4-aminobenzyl alcohol.



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Caption: Proposed synthetic workflow for **(2-Aminobenzo[d]thiazol-6-yl)methanol**.

Detailed Experimental Protocol

This protocol is based on established methods for 2-aminobenzothiazole synthesis.^{[1][10]}

- **Reaction Setup:** In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1 equivalent of 4-aminobenzyl alcohol in glacial acetic acid.

- **Thiocyanate Addition:** Add 4 equivalents of potassium thiocyanate (KSCN) to the solution. Stir the mixture at room temperature for 45 minutes to ensure homogeneity.
- **Bromination:** Cool the reaction mixture to 10°C using an ice bath. Separately, dissolve 2 equivalents of bromine (Br₂) in a small amount of glacial acetic acid. Add the bromine solution dropwise to the reaction mixture via the dropping funnel. A yellow suspension is expected to form.
- **Reaction Progression:** After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
- **Work-up and Neutralization:** Carefully pour the reaction mixture into a beaker containing 25% aqueous ammonia solution until the pH reaches ~8. This step neutralizes the acetic acid and precipitates the product.
- **Isolation:** Filter the resulting precipitate using a Büchner funnel. Wash the solid extensively with deionized water to remove residual salts.
- **Purification:** The crude solid can be purified by recrystallization from a suitable solvent system, such as methanol or an ethanol/water mixture, to yield the final product with high purity.^[1] Dry the purified solid under vacuum.

Spectroscopic Characterization and Analysis

Structural elucidation is a cornerstone of chemical synthesis. While specific spectra for this exact compound are not publicly cataloged, its structure can be confidently confirmed using standard spectroscopic methods, with expected values inferred from the parent 2-aminobenzothiazole scaffold and related derivatives.^{[10][11]}

Expected Spectroscopic Data

Technique	Expected Features
^1H NMR	- Aromatic Protons (3H): Signals in the δ 7.0-8.0 ppm range, showing coupling patterns consistent with a 1,2,4-trisubstituted benzene ring. - Amine Protons (2H): A broad singlet (exchangeable with D_2O) typically around δ 7.5-8.0 ppm. [10] - Methylene Protons (2H): A singlet for the $-\text{CH}_2-$ group around δ 4.5-4.7 ppm. - Hydroxyl Proton (1H): A broad singlet or triplet (depending on solvent and coupling) for the $-\text{OH}$ group, exchangeable with D_2O .
^{13}C NMR	- Aromatic Carbons (6C): Signals in the δ 115-155 ppm range. [10] - Thiazole C=N Carbon (1C): A characteristic signal downfield, typically $> \delta$ 165 ppm. [10] - Methylene Carbon (1C): A signal for the $-\text{CH}_2\text{OH}$ carbon around δ 60-65 ppm.
FT-IR	- N-H Stretch: A pair of bands in the $3300\text{-}3450\text{ cm}^{-1}$ region (primary amine). - O-H Stretch: A broad band around $3200\text{-}3600\text{ cm}^{-1}$. - C-H Stretch (Aromatic): Signals just above 3000 cm^{-1} . - C=N Stretch (Thiazole): A strong absorption band around $1620\text{-}1650\text{ cm}^{-1}$. - C=C Stretch (Aromatic): Bands in the $1500\text{-}1600\text{ cm}^{-1}$ region. [11]
Mass Spec.	- Molecular Ion (M^+): A peak at $m/z = 180.23$, corresponding to the molecular weight of the compound.

General Protocol for Spectroscopic Analysis

- NMR Sample Preparation: Dissolve 5-10 mg of the purified solid in $\sim 0.7\text{ mL}$ of a deuterated solvent (e.g., DMSO-d_6 or CDCl_3) in a clean NMR tube. DMSO-d_6 is often preferred as it can solubilize both the amine and hydroxyl protons for observation.[\[11\]](#)

- IR Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, analyze using an Attenuated Total Reflectance (ATR) accessory.[\[11\]](#)
- Mass Spectrometry: Prepare a dilute solution (~1 mg/mL) in a volatile solvent like methanol. [\[12\]](#) Analyze using Electrospray Ionization (ESI) to observe the protonated molecule $[M+H]^+$ at $m/z = 181.24$.

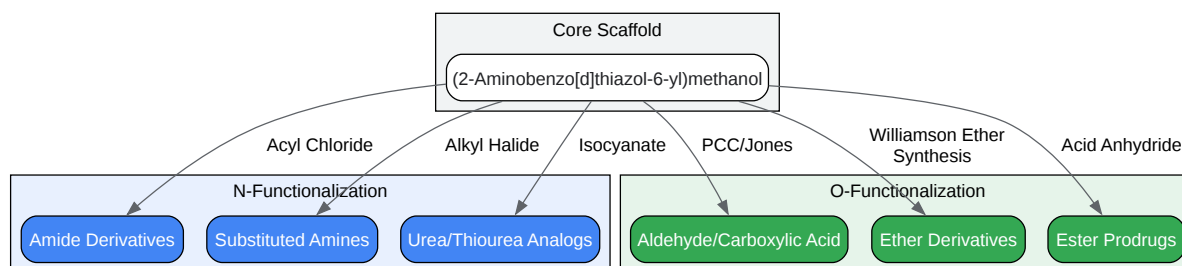
Applications in Medicinal Chemistry and Drug Discovery

The true value of **(2-Aminobenzo[d]thiazol-6-yl)methanol** lies in its role as a versatile intermediate. The primary amine and the primary alcohol serve as orthogonal synthetic handles for building molecular complexity and exploring structure-activity relationships (SAR).

Strategic Derivatization Pathways

The compound serves as a launchpad for at least two major diversification strategies:

- N-Functionalization: The 2-amino group can be acylated, alkylated, or used in condensation reactions to attach other pharmacophores.
- O-Functionalization: The 6-methanol group can be oxidized to an aldehyde or carboxylic acid, or converted into ethers, esters, or carbamates to modulate solubility and target engagement.



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Caption: Key derivatization pathways from the core scaffold.

Proven Therapeutic Applications of the Scaffold

- **Anticancer Agents:** The 2-aminobenzothiazole scaffold is integral to compounds designed as kinase inhibitors. For instance, derivatives have been synthesized as 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one analogs that show potent antiproliferative activity against lung cancer cell lines (A549) by inhibiting pathways like ALK/PI3K/AKT and inducing apoptosis.[13][14]
- **Antiviral Activity:** In the context of cervical cancer, derivatives designed as 2-(2-aminobenzo[d]thiazol-6-yl) benzo[d]oxazol-5-amines have demonstrated specific and potent anti-proliferation ability against HPV-positive HeLa cells, with one promising compound showing an IC_{50} of 380 nM and excellent tumor inhibition in xenograft models.[15]
- **Antimicrobial and Antiproliferative Activity:** Analogs based on the natural product clathrocin, which incorporates the 2-aminobenzothiazole structure, have shown moderate antimicrobial activity and significant antiproliferative effects against human melanoma cell lines (A-375), with selectivity over non-cancerous fibroblast cells.[16]

Conclusion

(2-Aminobenzo[d]thiazol-6-yl)methanol is more than just a chemical reagent; it is a strategic starting point for innovation in drug discovery. Its privileged core structure, combined with versatile synthetic handles, provides an robust platform for generating diverse chemical libraries. By understanding its fundamental properties, mastering its synthesis, and leveraging its derivatization potential, researchers can effectively explore novel chemical space and accelerate the development of new therapeutic agents targeting a wide range of human diseases.

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